molecular formula C9H13NO B1269349 2-Amino-4-isopropylphenol CAS No. 3280-68-0

2-Amino-4-isopropylphenol

Cat. No.: B1269349
CAS No.: 3280-68-0
M. Wt: 151.21 g/mol
InChI Key: WXULIANDWRYTKZ-UHFFFAOYSA-N
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Description

2-Amino-4-isopropylphenol, also known as 4-isopropyl-2-methoxyaniline, is an aromatic amine that is used for a variety of scientific research applications. It is a colorless solid and is soluble in water and organic solvents. It has a wide range of uses in the laboratory, including synthesis, biochemical and physiological studies, and drug development.

Scientific Research Applications

Environmental Applications

  • Pollutant Removal : A study demonstrated the potential of modified graphene oxide, which can be related to the structural analogues of 2-Amino-4-isopropylphenol, for the removal of dyes and heavy metals like copper from water. This highlights its potential in environmental remediation efforts (Chen et al., 2016).

Catalysis and Synthesis

  • Polymer Synthesis : In the field of polymer chemistry, aromatic amine ligands (related to this compound) combined with copper(I) chloride have been used as highly efficient catalyst systems for synthesizing poly(2,6-dimethyl-1,4-phenylene ether), a significant advancement in polymer technology (Kim et al., 2018).

Chemical Reactions and Pathways

  • Oxidation Studies : A study on 4-Isopropylphenol, a compound structurally similar to this compound, revealed insights into the oxidation processes of organic compounds in aqueous solutions. This could provide valuable information for understanding chemical reaction pathways involving related compounds (Zenkevich & Pushkareva, 2018).

  • Hydrogen Bonding Research : Research on 2-Isopropylphenol, closely related to this compound, in various solvents using NMR spectroscopy provided valuable insights into hydrogen bonding associations, crucial for understanding molecular interactions in different environments (Luo et al., 2001).

  • Antimalarial Agent Synthesis : The synthesis of isopropyl [(4-chlorophenyl)amino]iminomethylcarbamimidate, structurally related to this compound, as a potential antimalarial agent, highlights its relevance in medicinal chemistry research (Warner et al., 1977).

Water Treatment and Analysis

  • Herbicide Decomposition : A study on the decomposition of 4-isopropylphenol in water underlines its relevance in understanding the breakdown and treatment of pollutants in environmental systems (Chiha et al., 2010).

  • Zeolite Catalysis : Research on the zeolite-catalyzed alkylation of phenol with propylene to produce 2-isopropylphenol indicates the compound's significance in the field of catalysis and chemical synthesis (Xu et al., 2013).

  • Supercritical Water Decomposition : The study of 2-isopropylphenol decomposition in supercritical water without a catalyst opens avenues for research in non-catalytic chemical processes and environmental remediation (Sato et al., 2004).

  • Microbial Degradation : Investigation into the microbial degradation of 2-isopropylphenol by Pseudomonas sp. highlights its role in bioremediation and microbial metabolism studies (Reichlin & Kohler, 1994).

Safety and Hazards

2-Amino-4-isopropylphenol can cause severe skin burns and eye damage, may cause respiratory irritation, and is harmful if swallowed or in contact with skin .

Mechanism of Action

Target of Action

It is known that similar compounds interact with various proteins and enzymes in the body, influencing cellular processes .

Mode of Action

The exact mode of action of 2-Amino-4-isopropylphenol is not well-documented. It is likely that the compound interacts with its targets, leading to changes in their function. This can result in alterations in cellular processes, potentially leading to therapeutic effects .

Biochemical Pathways

For instance, 2-aminophenol, a structurally similar compound, is known to be involved in the 2-aminophenol catabolic pathway . The downstream effects of these pathways can lead to changes in cellular function and overall organism health .

Result of Action

These changes could potentially result in therapeutic effects, depending on the specific targets and pathways involved .

Action Environment

Environmental factors can greatly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other compounds can affect how this compound interacts with its targets and its overall stability. In environmental research, this compound has been studied for its effects on ecosystems and its potential role in pollution management.

Biochemical Analysis

Biochemical Properties

2-Amino-4-isopropylphenol plays a significant role in biochemical reactions due to its phenolic and amino functional groups. These groups allow it to participate in hydrogen bonding and other interactions with enzymes, proteins, and other biomolecules. For instance, this compound can interact with enzymes such as tyrosinase, which catalyzes the oxidation of phenolic compounds. The amino group can form hydrogen bonds with the active sites of enzymes, influencing their activity and stability .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can interact with cell surface receptors, leading to the activation of intracellular signaling cascades that regulate gene expression and metabolic pathways . Additionally, it can affect the production of reactive oxygen species (ROS) and other metabolites, impacting cellular homeostasis and function.

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. It can bind to specific sites on enzymes and proteins, leading to enzyme inhibition or activation. For instance, this compound can inhibit the activity of certain oxidases by binding to their active sites, preventing substrate access . This binding can also induce conformational changes in the enzyme, altering its activity and stability. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air . This degradation can lead to changes in its biochemical activity and effects on cellular function. Long-term studies have indicated that this compound can have sustained effects on cellular processes, including alterations in gene expression and metabolic pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can have beneficial effects on cellular function and metabolism, while at high doses, it can exhibit toxic or adverse effects . For example, low doses of this compound have been shown to enhance antioxidant activity and reduce oxidative stress in animal models . High doses can lead to cellular toxicity, including apoptosis and necrosis, due to the excessive production of ROS and other toxic metabolites .

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to phenolic compound metabolism. It can be metabolized by enzymes such as cytochrome P450 oxidases, which catalyze the hydroxylation and oxidation of phenolic compounds . This metabolism can lead to the formation of reactive intermediates and metabolites that can further interact with cellular biomolecules . Additionally, this compound can influence metabolic flux and metabolite levels by modulating enzyme activity and gene expression .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. For instance, it can be transported across cell membranes by specific phenolic compound transporters . Once inside the cell, this compound can bind to intracellular proteins and accumulate in specific cellular compartments . This localization can influence its biochemical activity and interactions with other biomolecules .

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm, mitochondria, and nucleus . Its subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles . For example, this compound can be targeted to the mitochondria by specific mitochondrial targeting sequences, where it can influence mitochondrial function and metabolism . Additionally, its localization in the nucleus can affect gene expression by interacting with transcription factors and other nuclear proteins .

Properties

IUPAC Name

2-amino-4-propan-2-ylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-6(2)7-3-4-9(11)8(10)5-7/h3-6,11H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXULIANDWRYTKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C=C1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80349803
Record name 2-Amino-4-isopropylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80349803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3280-68-0
Record name 2-Amino-4-isopropylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80349803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-AMINO-4-ISOPROPYLPHENOL
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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